molecular formula C19H18N2O B10981257 N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide

N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B10981257
M. Wt: 290.4 g/mol
InChI Key: YBSRNQMNDVBDBX-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide is an organic compound characterized by a benzamide core substituted with a benzyl group, a methyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzamide with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzyl-4-aminobenzamide.

    Methylation: The next step is the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions to yield N-benzyl-N-methyl-4-aminobenzamide.

    Pyrrole Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the pyrrole ring to a pyrrolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: this compound N-oxide

    Reduction: N-benzyl-N-methyl-4-(pyrrolidin-1-yl)benzamide

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The pyrrole ring can enhance binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
  • N-benzyl-N-methyl-4-(1H-indol-1-yl)benzamide
  • N-benzyl-N-methyl-4-(1H-imidazol-1-yl)benzamide

Uniqueness

N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-benzyl-N-methyl-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H18N2O/c1-20(15-16-7-3-2-4-8-16)19(22)17-9-11-18(12-10-17)21-13-5-6-14-21/h2-14H,15H2,1H3

InChI Key

YBSRNQMNDVBDBX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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